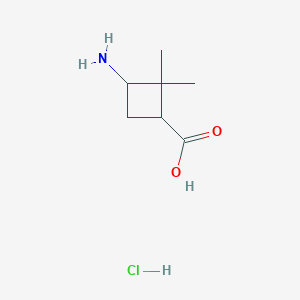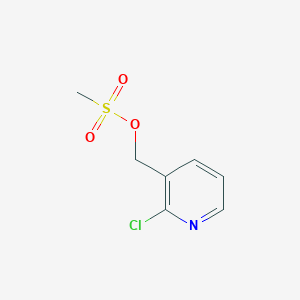
(2-氯吡啶-3-基)甲基甲磺酸酯
描述
Synthesis Analysis
(2-Chloropyridin-3-yl)methyl methanesulfonate can be synthesized through the condensation of 1,3-bis (silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . This reaction yields two methyl 5-(2-chloropyridin-3-yl)pentanoates. The subsequent permethylation of these products results in two distinct compounds, depending on the substitution pattern of the 1,3,5-tricarbonyl moiety .
Molecular Structure Analysis
The molecular structure is depicted in the figure, and additional crystallographic data can be found in Tables 1 and 2 .
Chemical Reactions Analysis
MMS primarily methylates DNA at N7-deoxyguanosine and N3-deoxyadenosine sites. It also methylates other oxygen and nitrogen atoms in DNA bases, as well as one of the non-carbon-bound oxygen atoms of the phosphodiester linkage. Initially believed to cause double-stranded DNA breaks, it is now understood that MMS stalls replication forks. Cells deficient in homologous recombination struggle to repair these damaged replication forks .
科学研究应用
有机合成中的催化
- 与 (2-氯吡啶-3-基)甲基甲磺酸酯相关的烟酸甲磺酸盐 (NMS) 已被用作生物可再生质子离子液体和双功能催化剂,用于合成 2-氨基-3-氰基吡啶。该物质在无溶剂条件下的一锅合成中表现出显着的催化活性,展示了其作为有机合成中高效且可持续催化剂的潜力 (Tamaddon 和 Azadi,2018)。
微生物代谢
- 与 (2-氯吡啶-3-基)甲基甲磺酸酯密切相关的甲磺酸在硫的生物地球化学循环中起着关键作用。好氧细菌利用其作为碳和能源,代谢甲磺酸突出了其在微生物过程和环境化学中的重要性 (Kelly 和 Murrell,1999)。
结构和振动研究
- 对 2-氯乙基(甲磺酰基)甲磺酸酯(一种类似于 (2-氯吡啶-3-基)甲基甲磺酸酯的化合物)的研究提供了对其结构和振动特性的见解。X 射线衍射和理论方法已被用于研究其分子结构,为理解此类化合物的物理和化学性质提供了有价值的信息 (Galván 等人,2018)。
热力学研究
- 对甲磺酸及其衍生物(包括类似于 (2-氯吡啶-3-基)甲基甲磺酸酯的化合物)的热力学的研究提供了修改后的热力学量,这对于理解涉及这些物质的化学反应和过程至关重要 (Guthrie 和 Gallant,2000)。
研究中的生产和使用
- 虽然衍生物甲磺酸甲酯不是广泛商业生产的,但它已在研究目的中得到显着使用。这强调了此类化合物主要在科学研究中而不是大规模工业应用中的重要性 (甲磺酸甲酯,1999)。
作用机制
Target of action
Alkylating agents, such as Methyl methanesulfonate, primarily target DNA . They act by adding an alkyl group (CnH2n+1) to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring .
Mode of action
The alkylation damages the DNA, which interferes with the cell’s ability to replicate. In the case of Methyl methanesulfonate, it methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine .
Biochemical pathways
The DNA damage triggers several biochemical pathways. This includes the DNA repair pathway where the cell attempts to repair the damaged DNA. If the damage is too severe and beyond repair, it can lead to apoptosis, or programmed cell death .
Result of action
The result of the action of alkylating agents is the disruption of DNA replication, which can lead to cell death. This makes alkylating agents effective in treating rapidly dividing cells, such as cancer cells .
未来方向
属性
IUPAC Name |
(2-chloropyridin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFQCKGCIAHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231135 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166770-75-8 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166770-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


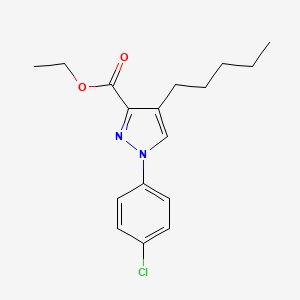
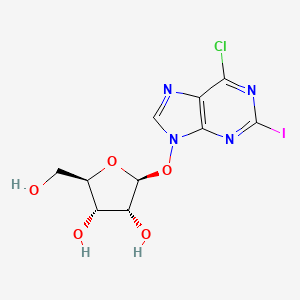






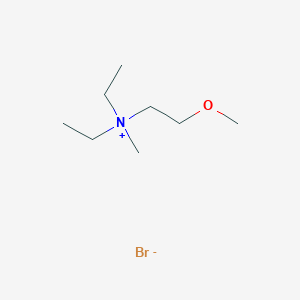
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

